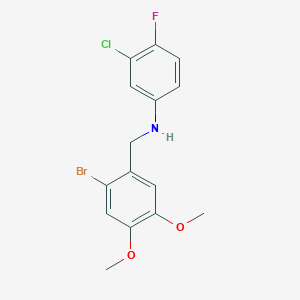
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine, also known as BDFA, is a synthetic compound that belongs to the family of phenethylamines. It has been synthesized for scientific research purposes and has shown potential in various fields of study, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine is not fully understood, but it is believed to act on various molecular targets in the body. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been shown to modulate the activity of certain receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to have various biochemical and physiological effects in the body. In preclinical studies, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been shown to protect against oxidative stress and inflammation in the brain, which may have potential therapeutic implications for neurodegenerative diseases. Additionally, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to modulate the activity of certain receptors, which may have potential therapeutic implications for mood disorders and other psychiatric conditions.
Avantages Et Limitations Des Expériences En Laboratoire
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has several advantages for lab experiments, including its stability, solubility, and selectivity for certain molecular targets. However, there are also limitations to its use, including its potential toxicity and the need for further preclinical and clinical studies to fully understand its safety and efficacy.
Orientations Futures
There are several future directions for the study of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its efficacy in preclinical and clinical studies. Another potential direction is to investigate its potential as a neuroprotective agent, with a focus on its ability to protect against oxidative stress and inflammation in the brain. Additionally, further studies are needed to fully understand the safety and efficacy of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine in humans, and to explore its potential as a drug candidate for various diseases and conditions.
Méthodes De Synthèse
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been studied for its potential as a drug candidate in various fields of research. It has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been studied for its potential as a neuroprotective agent, with the ability to protect against oxidative stress and inflammation in the brain. Additionally, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been studied for its potential as a ligand for various receptors, including the serotonin and dopamine receptors.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClFNO2/c1-20-14-5-9(11(16)7-15(14)21-2)8-19-10-3-4-13(18)12(17)6-10/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSTVLXDKSOSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418183 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)
![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)